molecular formula C26H27N5O3S B4016308 3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol

3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol

Cat. No. B4016308
M. Wt: 489.6 g/mol
InChI Key: BKZHNQONRCDVMT-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that are characterized by the presence of multiple functional groups, including a piperazine moiety, a sulfonyl group, and a phthalazinyl group, which contribute to its complex structure and reactivity. Its synthesis and analysis are of interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to this chemical structure involves multi-step reactions, including the formation of sulfonamide derivatives and their transition metal complexes. One method described involves the synthesis of sulfonamide-derived ligands and their metal complexes, characterized by physical and spectral data, indicating a pathway that could be adapted for synthesizing complex structures like the one (Chohan & Shad, 2011).

Molecular Structure Analysis

Structural analysis is crucial for understanding the reactivity and properties of the compound. Techniques such as X-ray diffraction and NMR spectroscopy are typically used to elucidate the molecular structure. For instance, a study on sulfonamide-derived compounds provides insights into the nature of bonding and structure through spectral data (Chohan & Shad, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the sulfonyl and piperazine groups. Sulfonamide derivatives, for example, show moderate to significant antibacterial activity, indicating reactive sites that could engage in further chemical transformations (Chohan & Shad, 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The presence of various functional groups suggests that it could interact with biological systems in multiple ways, but without specific studies, it’s difficult to predict the exact mechanism .

Future Directions

The future research directions for this compound could involve studying its potential biological activity given its complex structure. It could also involve exploring its synthesis in more detail and investigating its physical and chemical properties .

properties

IUPAC Name

3-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-18-10-11-19(16-24(18)35(33,34)31-14-12-30(2)13-15-31)25-22-8-3-4-9-23(22)26(29-28-25)27-20-6-5-7-21(32)17-20/h3-11,16-17,32H,12-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHNQONRCDVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-{4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol
Reactant of Route 2
3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol
Reactant of Route 3
3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol
Reactant of Route 4
3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol
Reactant of Route 5
3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol
Reactant of Route 6
3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol

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